molecular formula C10H13BrN2O B13731182 2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine

2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine

Cat. No.: B13731182
M. Wt: 257.13 g/mol
InChI Key: HUOWYQZPIYMVHY-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine is a chemical compound that belongs to the class of azetidines and pyridines. This compound is characterized by the presence of an azetidine ring attached to a pyridine ring, which is further substituted with a bromine atom and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach yields functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine involves its interaction with specific molecular targets and pathways. The azetidine ring and the pyridine ring contribute to its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to modulate various biological processes through its unique structure.

Comparison with Similar Compounds

2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substitution patterns and functional groups. The unique combination of the azetidine ring and the bromine-substituted pyridine ring in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-(azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine

InChI

InChI=1S/C10H13BrN2O/c1-7-2-9(11)5-13-10(7)14-6-8-3-12-4-8/h2,5,8,12H,3-4,6H2,1H3

InChI Key

HUOWYQZPIYMVHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OCC2CNC2)Br

Origin of Product

United States

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